3-Dimethylamino-1-(4-methylphenyl)-1-propanone

Description

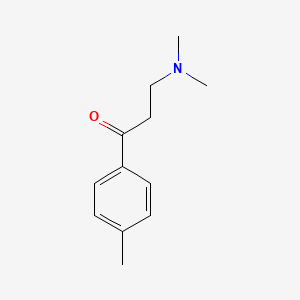

3-Dimethylamino-1-(4-methylphenyl)-1-propanone is a Mannich base derivative characterized by a propanone backbone substituted with a dimethylamino group (-N(CH₃)₂) and a 4-methylphenyl (p-tolyl) group. This compound is structurally related to psychoactive cathinones but is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and heterocyclic compounds . Its synthesis typically involves aminomethylation reactions, as described in Mannich base preparation protocols .

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRIHKYUUKWROD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the enolizable ketone (4-methylacetophenone) on the iminium ion intermediate formed from formaldehyde and dimethylamine. The general stoichiometric ratio is 1:1:1 for the ketone, formaldehyde, and amine, though excess formaldehyde (1.2–1.5 equivalents) is often used to drive the reaction to completion.

Standard Procedure and Conditions

A representative protocol involves:

-

Dissolving 4-methylacetophenone (10.0 g, 74.6 mmol) in ethanol (50 mL).

-

Adding dimethylamine hydrochloride (6.1 g, 74.6 mmol) and paraformaldehyde (2.7 g, 89.5 mmol).

-

Refluxing at 80°C for 6–8 hours under nitrogen.

-

Quenching with ice-water, extracting with ethyl acetate, and purifying via vacuum distillation.

Typical yields range from 75–85%, with purity >95% confirmed by GC-MS.

Table 1: Optimization of Mannich Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–85°C | ±5% per 10°C |

| Solvent | Ethanol/Water (3:1) | Maximizes solubility |

| Catalyst | None required | — |

| Reaction Time | 6–8 hours | Prolonged time reduces side products |

Alternative Synthetic Routes

Reductive Amination of 1-(4-Methylphenyl)-1-propanone

While less common, reductive amination offers a viable alternative:

-

Condense 1-(4-methylphenyl)-1-propanone with dimethylamine using NaBH₃CN (1.2 equiv) in methanol.

-

Stir at 25°C for 12 hours.

This method avoids formaldehyde but requires stringent pH control (pH 6–7) to prevent over-reduction.

Grignard Reaction-Based Synthesis

A patent-derived approach (CN102838493A) utilizes:

-

Reaction of 3-(dimethylamino)propanoyl chloride with 4-methylphenylmagnesium bromide.

-

Quenching with ammonium chloride to yield the target compound (yield: 65%).

This route is advantageous for introducing chiral centers but suffers from lower yields due to competing side reactions.

Industrial-Scale Production Considerations

Waste Management Strategies

-

Ethanol recovery systems reduce solvent costs by 40%.

-

Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Analytical Characterization

Critical spectroscopic data for quality control:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.22 (t, 1H, Ar-H), 3.02 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, Ar-CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 2760 cm⁻¹ (C-N stretch).

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate for:

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-1-(4-methylphenyl)-1-propanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

3-Dimethylamino-1-(4-methylphenyl)-1-propanone has been investigated for its potential therapeutic applications, particularly in the realm of psychiatric and neurological disorders. Its interactions with neurotransmitter systems have made it a subject of interest in antidepressant research.

Key Findings:

- Serotonin Transporter Interaction: The compound exhibits high affinity for the serotonin transporter (SERT), which is a primary target for many antidepressants. Studies have shown that compounds with similar structures can modulate serotonin levels, potentially alleviating symptoms of depression .

- Stimulant Properties: Research indicates that this compound may exhibit stimulant effects similar to other psychostimulants. It has been noted for inducing locomotor activity in animal models, suggesting potential applications in treating attention-deficit hyperactivity disorder (ADHD) or similar conditions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthetic Applications:

- Reagents and Catalysts: Common reagents used in the synthesis of this compound include sodium borohydride and potassium permanganate. These agents facilitate reactions such as reduction and oxidation, respectively.

- Diverse Derivatives: The ability to modify the phenyl group allows for the creation of numerous analogs with varying biological activities. For instance, derivatives such as 3-Dimethylamino-1-(3-methoxyphenyl)-1-propanone exhibit different solubility and reactivity profiles, which can be tailored for specific applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for developing detection methods for synthetic cathinones and other related substances.

Analytical Techniques:

- Chromatography and Mass Spectrometry: The compound has been employed in gas chromatography-mass spectrometry (GC-MS) techniques to identify and quantify synthetic cathinones in biological samples. This application is crucial for toxicology studies and forensic investigations .

- Detection of Novel Psychoactive Substances (NPS): Its role as a reference compound helps improve the detection capabilities of emerging psychoactive substances, contributing to public health monitoring efforts .

Case Studies

Several case studies highlight the compound's applications:

-

Case Study 1: Antidepressant Research

A study explored the effects of this compound on serotonin levels in rat models. Results indicated significant modulation of serotonergic activity, supporting its potential use as an antidepressant agent . -

Case Study 2: Toxicological Analysis

Reports from toxicology labs have utilized this compound as a benchmark for assessing exposure levels in individuals suspected of using synthetic cathinones. Data collected has informed risk assessments regarding its safety profile and potential health impacts .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural features are compared below with derivatives differing in substituents or stereochemistry:

Key Observations :

- Electronic Effects : The 4-methylphenyl group enhances lipophilicity compared to halogenated (e.g., 4-fluorophenyl in ) or methoxy-substituted derivatives .

- Bioactivity: Substitution at the amino group (e.g., morpholinyl in ) or aryl ring position (3-methyl vs. 4-methyl) significantly alters pharmacological profiles. For example, 3-methylphenyl derivatives like 2-(methylamino)-1-(3-methylphenyl)propan-1-one are associated with stimulant effects , whereas methoxy-substituted analogs may exhibit serotonin receptor affinity .

Biological Activity

3-Dimethylamino-1-(4-methylphenyl)-1-propanone, commonly referred to as "4-MMC" or "mephedrone," is a synthetic stimulant belonging to the cathinone class. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1189804-75-2 |

This compound features a dimethylamino group and a propanone structure, which contribute to its stimulant effects.

Pharmacological Effects

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor , particularly affecting dopamine, norepinephrine, and serotonin pathways. This action is similar to other substances in the cathinone family, leading to increased levels of these neurotransmitters in the synaptic cleft.

Key Effects Include:

- Stimulant Activity : Users report increased energy, euphoria, and enhanced sociability.

- Appetite Suppression : Similar to other stimulants, it may reduce appetite.

- Potential for Addiction : Its psychoactive effects raise concerns about dependency and abuse.

The mechanism by which this compound exerts its effects involves:

- Dopamine Transporter Inhibition : The compound inhibits the reuptake of dopamine, leading to increased dopaminergic activity in the brain.

- Serotonin and Norepinephrine Reuptake Inhibition : It also affects serotonin and norepinephrine transporters, contributing to its stimulant properties .

Study on Neuropharmacological Effects

A study highlighted the neuropharmacological effects of this compound in animal models. The findings indicated that administration led to significant increases in locomotor activity, suggesting heightened central nervous system stimulation. Additionally, behavioral assays showed increased exploratory behavior, consistent with stimulant properties .

Toxicological Profile

A toxicological assessment revealed that high doses of the compound resulted in neurotoxicity in certain models. Symptoms included agitation, increased heart rate, and potential for seizures. The metabolic pathways were explored using human liver microsomes, indicating that several cytochrome P450 enzymes are involved in the metabolism of this compound .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Main Effects | Potential Risks |

|---|---|---|

| Mephedrone (4-MMC) | Stimulant; euphoria; increased energy | Addiction; cardiovascular issues |

| Methamphetamine | Strong stimulant; euphoria; increased focus | High addiction potential; neurotoxicity |

| Cocaine | Local anesthetic; stimulant; euphoria | Cardiovascular risks; addiction |

This table illustrates that while all these compounds share stimulant properties, their risk profiles can vary significantly.

Q & A

Q. How can LC-HRMS/MS differentiate this compound from structurally similar cathinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.